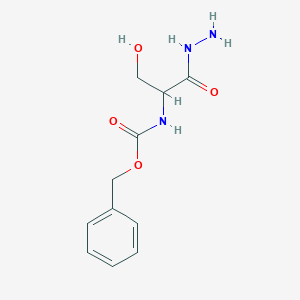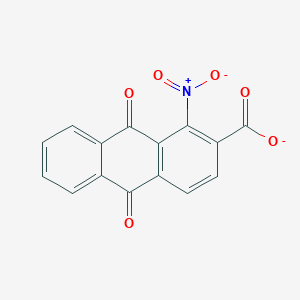
1-Nitro-9,10-dioxo-2-anthracenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-9,10-dioxo-2-anthracenecarboxylate is a chemical compound with the molecular formula C15H7NO6 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains nitro and carboxylate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate can be synthesized through nitration of 9,10-anthraquinone followed by carboxylation. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthracene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The anthracene core can be further oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Amino-9,10-dioxo-2-anthracenecarboxylate.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Higher oxidation states of anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-9,10-dioxo-2-anthracenecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitro-9,10-dioxo-2-anthracenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potential candidate for studying oxidative stress and related pathways.
Vergleich Mit ähnlichen Verbindungen
- 9,10-Anthraquinone
- 1-Nitroanthracene
- 2-Anthracenecarboxylic acid
Comparison: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate is unique due to the presence of both nitro and carboxylate groups on the anthracene core. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. For example, 9,10-Anthraquinone lacks the nitro group, while 1-Nitroanthracene does not have the carboxylate group, making this compound a versatile compound for various research purposes.
Eigenschaften
Molekularformel |
C15H6NO6- |
|---|---|
Molekulargewicht |
296.21 g/mol |
IUPAC-Name |
1-nitro-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)/p-1 |
InChI-Schlüssel |
PMOCDYOEOUEPAN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


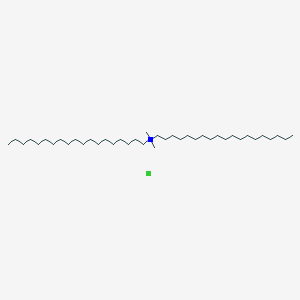
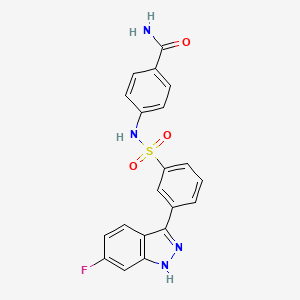
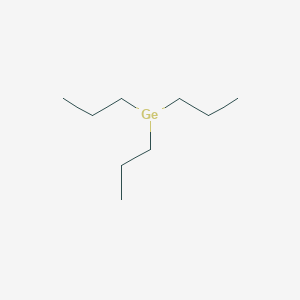
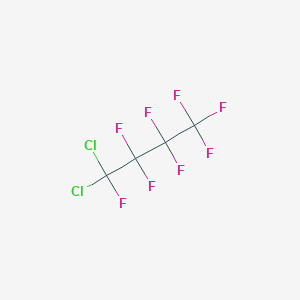

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
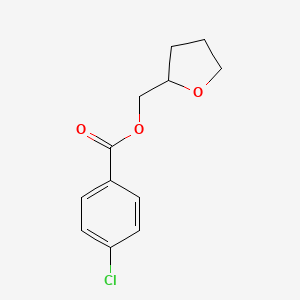

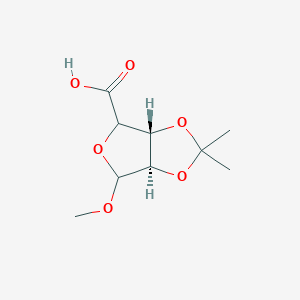

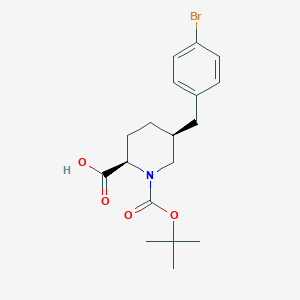

![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
